molecular formula C19H14O3 B13960660 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- CAS No. 34793-63-0

1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)-

Cat. No.: B13960660
CAS No.: 34793-63-0
M. Wt: 290.3 g/mol
InChI Key: NINRYTKTCIYKTC-UHFFFAOYSA-N
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Description

1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C19H18O3 This compound is known for its unique structure, which includes two methoxyphenyl groups attached to a pentadiynone backbone

Preparation Methods

The synthesis of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with another molecule of p-anisaldehyde to form the final product . The reaction conditions typically involve stirring the reaction mixture at room temperature for several hours, followed by purification through recrystallization.

Chemical Reactions Analysis

1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects, such as the inhibition of cancer cell growth . The compound’s methoxy groups play a crucial role in its activity, as they can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- can be compared to other similar compounds, such as:

The uniqueness of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- lies in its specific arrangement of methoxy groups and the pentadiynone backbone, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

34793-63-0

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

1,5-bis(4-methoxyphenyl)penta-1,4-diyn-3-one

InChI

InChI=1S/C19H14O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,1-2H3

InChI Key

NINRYTKTCIYKTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=C(C=C2)OC

Origin of Product

United States

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